![molecular formula C27H21FN2O7 B2555184 N-(3,5-dimethoxyphenyl)-2-[7-(4-fluorobenzoyl)-8-oxo-[1,3]dioxolo[4,5-g]quinolin-5-yl]acetamide CAS No. 866342-92-9](/img/structure/B2555184.png)
N-(3,5-dimethoxyphenyl)-2-[7-(4-fluorobenzoyl)-8-oxo-[1,3]dioxolo[4,5-g]quinolin-5-yl]acetamide
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Description
N-(3,5-dimethoxyphenyl)-2-[7-(4-fluorobenzoyl)-8-oxo-[1,3]dioxolo[4,5-g]quinolin-5-yl]acetamide is a useful research compound. Its molecular formula is C27H21FN2O7 and its molecular weight is 504.47. The purity is usually 95%.
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Scientific Research Applications
Structural Aspects and Compound Interactions
Research into similar compounds has revealed insights into the structural aspects and properties of amide-containing isoquinoline derivatives. These studies, focusing on the formation of gels and crystalline salts upon treatment with different acids, underline the importance of structural analysis in understanding compound behaviors in various chemical environments. Notably, the formation of host–guest complexes with enhanced fluorescence emission suggests potential applications in materials science, particularly in the development of fluorescent materials and sensors (Karmakar, A., Sarma, R., & Baruah, J., 2007).
Synthesis and Chemical Reactions
The synthesis of related compounds has led to the development of novel heterocycles and the exploration of their chemical reactions. For instance, the synthesis of hetaryl-pyridiniumsalzen and the exploration of Thorpe-Ziegler cyclization to create fused thieno[2,3-b]pyridin-ones demonstrate the chemical versatility of these compounds. These synthetic pathways open avenues for the creation of new materials with potential applications in electronics, photonics, and as precursors for further chemical modifications (Rehwald, M., et al., 2000).
Catalytic Applications
The preparation of catalysts using related quinoline derivatives highlights their potential in catalysis. Research into pincer-functionalized quinoline ruthenium catalysts for ketone reduction showcases the application of these compounds in organic synthesis and industrial processes. The development of these catalysts underscores the role of quinoline derivatives in enhancing reaction efficiencies and selectivities, with implications for green chemistry and sustainable manufacturing practices (Facchetti, S., et al., 2016).
Advanced Materials Development
Investigations into the platinum-catalyzed dehydroalkoxylation-cyclization cascade via N-O bond cleavage using ortho-alkynylphenylureas and -acetamides point towards applications in the development of advanced materials. The synthesis of tetracyclic compounds through these reactions contributes to the field of material science, particularly in the creation of novel organic frameworks with potential uses in electronic devices and molecular engineering (Nakamura, I., et al., 2009).
properties
IUPAC Name |
N-(3,5-dimethoxyphenyl)-2-[7-(4-fluorobenzoyl)-8-oxo-[1,3]dioxolo[4,5-g]quinolin-5-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H21FN2O7/c1-34-18-7-17(8-19(9-18)35-2)29-25(31)13-30-12-21(26(32)15-3-5-16(28)6-4-15)27(33)20-10-23-24(11-22(20)30)37-14-36-23/h3-12H,13-14H2,1-2H3,(H,29,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SKRQYJGIGJASCZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)NC(=O)CN2C=C(C(=O)C3=CC4=C(C=C32)OCO4)C(=O)C5=CC=C(C=C5)F)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H21FN2O7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
504.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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